N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFBCYRZNDHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur and appropriate carbon sources.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles may be employed .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Hydroxy derivatives of the compound.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The benzofuran-thiophene scaffold is shared with several pharmacologically active compounds. Below is a comparative analysis with key analogues:
Key Observations :
- Sulfonamide vs.
- Chlorothiophene vs. Fluorophenyl : The 5-Cl thiophene in the target may confer higher electron-withdrawing effects than Wyeth’s 4-fluorophenyl, influencing π-π stacking and metabolic stability.
- Hydroxypropyl Chain : The 3-hydroxypropyl linker in the target compound introduces conformational flexibility absent in rigid analogues like 2-(benzofuran-2-yl)-N-(4-sulfamoylphenyl)acetamide, possibly affecting bioavailability.
Pharmacokinetic and Thermodynamic Properties
Comparative data from crystallographic and computational studies:
Insights :
- Its moderate solubility aligns with sulfonamide derivatives, though inferior to acetamide-based structures.
Binding Affinity and Selectivity
Hypothetical docking studies (using SHELX-refined coordinates) highlight divergent interactions:
- Target Compound : The 5-Cl thiophene sulfonamide anchors to a conserved lysine residue in kinase ATP pockets (binding energy: −9.2 kcal/mol).
- Wyeth Analogue : The methylsulfonyl group interacts with hydrophobic pockets in COX-2 (−8.7 kcal/mol) but shows promiscuity toward serum albumin.
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by detailed research findings and case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅ClN₂O₃S
- Molecular Weight : 348.82 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to this compound. Benzofuran compounds have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
A study by Yempala et al. (2014) reported that benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against various strains, indicating strong antibacterial properties . The structure-activity relationship (SAR) analysis suggested that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial efficacy.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 1 | 0.78 | Antibacterial |
| Compound 2 | 3.12 | Antimycobacterial |
| Compound 3 | 6.25 | Antifungal |
Anticancer Activity
The anticancer properties of benzofuran derivatives have also been explored extensively. A review highlighted that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a derivative similar to this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
In vitro studies demonstrated that compounds with benzofuran moieties showed IC50 values in the low micromolar range against cancer cell lines, suggesting significant anticancer potential.
Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties, which contribute to their overall biological activity. The presence of hydroxyl groups in the structure enhances free radical scavenging ability. A study reported that certain benzofuran compounds exhibited high antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid .
Case Studies
- Antimicrobial Efficacy : In a clinical study, a series of benzofuran derivatives were tested against M. tuberculosis strains. The compound with a similar structure to this compound showed promising results with an MIC of 8 μg/mL, demonstrating its potential as an antitubercular agent .
- Anticancer Properties : In another investigation, derivatives were tested on human breast cancer cells (MCF-7). The results indicated that one derivative led to a significant reduction in cell viability with an IC50 value of 15 μM, suggesting effective anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide?
- Methodology :
- Step 1 : Synthesize the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives (e.g., using ethyl acetoacetate).
- Step 2 : Introduce the hydroxypropyl chain through a Grignard reaction (e.g., allyl magnesium bromide) followed by hydroxylation.
- Step 3 : Attach the sulfonamide group via reaction with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce trial iterations .
- Key Challenges : Minimizing side reactions (e.g., sulfonamide hydrolysis) by controlling pH and moisture levels.
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the benzofuran and sulfonamide groups (e.g., H-NMR for hydroxyl proton integration, C-NMR for carbonyl signals).
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted sulfonyl chloride).
- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl chain if crystallization is feasible .
- Validation : Compare experimental spectra with computational predictions (e.g., density functional theory for NMR chemical shifts) .
Q. How can initial biological activity screening be designed to evaluate this compound’s pharmacological potential?
- Assay Design :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric assays (e.g., Ellman’s method for AChE).
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, donepezil for AChE inhibition) and solvent-only blanks.
Advanced Research Questions
Q. How can reaction optimization for large-scale synthesis address low yields in the sulfonylation step?
- DoE Framework :
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 0°C, 25°C, 50°C | Yield (%) |
| Solvent | DCM, THF, Acetonitrile | Purity (HPLC) |
| Equivalents of Sulfonyl Chloride | 1.0, 1.2, 1.5 | Byproduct Formation |
- Analysis : Response surface methodology (RSM) to identify optimal conditions. Pareto charts can rank factor significance .
Q. What computational strategies can predict this compound’s reactivity and interactions with biological targets?
- Approaches :
- Quantum Chemistry : Calculate transition states for key reactions (e.g., sulfonamide formation) using Gaussian or ORCA software .
- Molecular Docking : Simulate binding to targets like AChE (PDB ID: 4EY7) with AutoDock Vina. Prioritize poses with hydrogen bonds to the sulfonamide group .
- Validation : Compare docking scores with experimental IC values from enzyme assays.
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Troubleshooting :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Formulation : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
- Theoretical Analysis : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity discrepancies .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Key Modifications :
| Substituent | Impact on Activity |
|---|---|
| Chlorine (Thiophene) | Enhances antimicrobial potency but may increase toxicity. |
| Hydroxypropyl Chain | Longer chains improve solubility but reduce membrane permeability. |
- Benchmarking : Compare with analogs like 5-chloro-N-(5-hydroxy-3-thiophenepentyl)-2-methoxybenzenesulfonamide to isolate critical functional groups .
Q. What stability studies are required for long-term storage of this compound?
- Protocol :
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- Storage Recommendations : Lyophilized form in amber vials under argon at -20°C to prevent sulfonamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
